N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide
Description
Properties
IUPAC Name |
N-(cyclohexylideneamino)-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-14(16-15-11-4-2-1-3-5-11)10-21-13-8-6-12(7-9-13)17(19)20/h6-9H,1-5,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGCDSPLNVBASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356797 | |
| Record name | AN-329/40840076 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92440-68-1 | |
| Record name | AN-329/40840076 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-(4-Nitrophenoxy)Acetohydrazide
The precursor 2-(4-nitrophenoxy)acetohydrazide is synthesized via hydrazinolysis of ethyl 2-(4-nitrophenoxy)acetate. In a representative procedure, ethyl 2-(4-nitrophenoxy)acetate (0.01 mol) is refluxed with hydrazine hydrate (0.02 mol) in ethanol for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the ethoxy group, yielding the hydrazide as a crystalline solid. Typical yields range from 85–92%, with purification achieved through recrystallization from ethanol.
Key spectroscopic data :
Schiff Base Condensation with Cyclohexanone
The hydrazide intermediate undergoes condensation with cyclohexanone to form the title compound. In a modified protocol from analogous syntheses, 2-(4-nitrophenoxy)acetohydrazide (0.01 mol) is dissolved in ethanol, followed by the addition of cyclohexanone (0.01 mol) and catalytic acetic acid. The mixture is refluxed for 10–12 hours, during which water is removed azeotropically to drive the equilibrium toward imine formation. The product is isolated via vacuum filtration and purified by column chromatography (isopropanol/CHCl, 1:10) to yield a pale yellow solid (59–65%).
Critical reaction parameters :
-
Solvent : Ethanol or methanol for solubility and reflux efficiency.
-
Catalyst : Acetic acid (1–2 drops) accelerates imine formation.
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Temperature : Reflux (78–80°C) ensures complete dehydration.
Optimization and Side-Reaction Mitigation
Yield Enhancement Strategies
Byproduct Analysis
Common byproducts include:
-
Unreacted hydrazide : Identified via TLC (R = 0.45 in 3% MeOH/CHCl).
-
Over-oxidized species : Mitigated by inert atmosphere (N) during reflux.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry
Comparative Analysis of Methodologies
| Parameter | Hydrazinolysis | Schiff Base Condensation |
|---|---|---|
| Reaction Time (h) | 6–8 | 10–12 |
| Yield (%) | 85–92 | 59–65 |
| Purification Method | Recrystallization | Column Chromatography |
| Key Catalyst | None | Acetic Acid |
Challenges and Industrial Scalability
Limitations in Current Protocols
Chemical Reactions Analysis
N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide can be compared with similar compounds such as:
2-(4-nitrophenoxy)acetic acid hydrazide: This compound is a precursor in the synthesis of N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide.
N’-cyclohexylidene-2-(4-propylphenoxy)acetohydrazide: A similar compound with a propyl group instead of a nitro group.
N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide: Another related compound with a naphthylamino group.
Biological Activity
N'-Cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide is a hydrazide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluations, and structure-activity relationships of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between cyclohexylidene and 2-(4-nitrophenoxy)acetohydrazide. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the hydrazone linkage. Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm its structure.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. The antimicrobial activity is assessed using methods such as agar diffusion and broth dilution techniques.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
| Aspergillus niger | 20 µg/mL |
These results indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have focused on its effects on various cancer cell lines, including those derived from breast, lung, and liver cancers.
Table 2: Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 5.0 |
| A549 (lung cancer) | 7.5 |
| MCF-7 (breast cancer) | 6.0 |
| LN-229 (glioblastoma) | 4.0 |
The compound exhibited low IC50 values, indicating potent cytotoxic effects against these cancer cell lines. The selectivity index suggests that it may selectively target cancer cells while sparing normal cells.
Structure-Activity Relationship
The biological activity of this compound can be attributed to its structural features. The presence of the nitrophenyl group enhances its lipophilicity and may contribute to increased membrane permeability, facilitating better interaction with microbial and cancer cell targets.
Research indicates that modifications in the hydrazone structure can lead to variations in biological activity. For instance, substituents on the phenyl ring significantly influence both antibacterial and anticancer potency.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound displayed superior antibacterial activity compared to standard antibiotics like ampicillin and ceftriaxone against resistant strains of bacteria .
- Evaluation of Anticancer Properties : In another investigation, this compound was tested against multiple cancer cell lines, revealing significant inhibition of cell proliferation with minimal toxicity towards normal cells . The study highlighted its potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
